N,N'-Bis(1-oxobutyl)-L-cysteine

Glutamine synthetase inhibition Nitrogen metabolism Enzyme kinetics

N,N'-Bis(1-oxobutyl)-L-cysteine (CAS 85038-49-9, EINECS 285-193-1) is a synthetic N-acylated cysteine derivative most accurately described as N,N'-dibutyryl-L-cystine (abbreviated diBUT) — the disulfide-linked homodimer of N-butyryl-L-cysteine. It belongs to a class of N,N'-diacylcystine compounds disclosed in the patent literature as oral immunomodulating agents, alongside N,N'-diacetylcystine (DiNAC), N,N'-diisovalerylcystine (diVAL), and N,N'-dicaprylylcystine (diCAP).

Molecular Formula C11H19NO4S
Molecular Weight 261.34 g/mol
CAS No. 85038-49-9
Cat. No. B12652536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Bis(1-oxobutyl)-L-cysteine
CAS85038-49-9
Molecular FormulaC11H19NO4S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCCCC(=O)N(C(CS)C(=O)O)C(=O)CCC
InChIInChI=1S/C11H19NO4S/c1-3-5-9(13)12(10(14)6-4-2)8(7-17)11(15)16/h8,17H,3-7H2,1-2H3,(H,15,16)/t8-/m0/s1
InChIKeyFQEGSJAFMDXDSU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Bis(1-oxobutyl)-L-cysteine (CAS 85038-49-9): Chemical Identity, Nomenclature, and Procurement Context


N,N'-Bis(1-oxobutyl)-L-cysteine (CAS 85038-49-9, EINECS 285-193-1) is a synthetic N-acylated cysteine derivative most accurately described as N,N'-dibutyryl-L-cystine (abbreviated diBUT) — the disulfide-linked homodimer of N-butyryl-L-cysteine [1]. It belongs to a class of N,N'-diacylcystine compounds disclosed in the patent literature as oral immunomodulating agents, alongside N,N'-diacetylcystine (DiNAC), N,N'-diisovalerylcystine (diVAL), and N,N'-dicaprylylcystine (diCAP) [2]. The compound is catalogued under two conflicting molecular formulae across databases — C11H19NO4S (monomeric N,N-dibutyryl-L-cysteine, MW 261.34) and C14H24N2O6S2 (dimeric disulfide, MW 380.48) — a distinction with functional consequences for redox biology and immunopharmacology applications . It is commercially available as a research chemical and synthetic intermediate from specialist suppliers including BOC Sciences .

Why N,N'-Bis(1-oxobutyl)-L-cysteine Cannot Be Substituted with N-Acetyl-L-cysteine or DiNAC Without Experimental Justification


Within the N-acyl cysteine/cystine family, the nature of the N-acyl substituent fundamentally governs three properties critical to research and therapeutic applications: (i) susceptibility to enzymatic deacetylation, which determines systemic bioavailability after oral administration [1]; (ii) immunomodulatory potency in delayed-type hypersensitivity (DTH) models, where the disulfide-bridged cystine dimer scaffold is essential for activity that the monomeric thiol (NAC) lacks [2]; and (iii) chromatographic enantiomeric resolution when deployed as a chiral derivatizing agent, where the branched isobutyryl analog (NIBC) demonstrably outperforms the acetyl analog (NAC) [3]. The butyryl substituent in N,N'-Bis(1-oxobutyl)-L-cysteine occupies a unique position: it is bulkier and more lipophilic than acetyl (cLogP ~1.61 vs. ~0.2 for NAC), yet smaller than caprylyl, conferring a distinct metabolic stability and tissue partitioning profile that cannot be assumed equivalent to either shorter- or longer-chain homologs [4]. For procurement decisions, this means that substituting diBUT with DiNAC or NAC changes not only the N-acyl chemistry but potentially the biologically active species (dimeric disulfide vs. monomeric thiol), invalidating cross-compound extrapolation without explicit bridging data.

Quantitative Differentiation Evidence for N,N'-Bis(1-oxobutyl)-L-cysteine (diBUT) Against Closest Analogs


Glutamine Synthetase Inhibition: Measured Affinity of diBUT vs. Lead Phosphonate Inhibitor from Farrington et al. (1987)

N,N'-dibutyrylcystine (diBUT) was evaluated for binding affinity against ovine brain glutamine synthetase (GS) using a biosynthetic competitive inhibition assay, yielding a Ki value of 750,000 nM (750 µM) [1]. This compound was tested within the same primary study (Farrington et al., J Med Chem 1987) that characterized phosphonate GS inhibitors, where the most potent designed inhibitor (analogue 9) achieved a Ki of 75,000 nM (75 µM) against the Escherichia coli GS enzyme [2]. The 10-fold weaker inhibition of diBUT places it in a lower-potency tier among GS ligands, yet its distinct chemotype — an N-acyl amino acid disulfide rather than a phosphonate or sulfoximine — makes it a structurally orthogonal probe for GS active-site topology studies, particularly relevant for allosteric vs. competitive binding mode discrimination in mammalian GS isoforms [3].

Glutamine synthetase inhibition Nitrogen metabolism Enzyme kinetics BindingDB

Immunomodulatory Potency Class-Level Claim: diBUT vs. N-Acetyl-L-cysteine in Murine Delayed-Type Hypersensitivity (DTH)

In US Patent 5,441,976 and EP 0727207, the inventors disclose that N,N'-diacetylcystine (DiNAC), N,N'-dibutyrylcystine (diBUT), N,N'-diisovalerylcystine (diVAL), and N,N'-dicaprylylcystine (diCAP) are all 'highly potent and efficient immunostimulating agents, some being in the order of 100-1000 times more effective than the thiol NAC' in the murine DTH model [1]. Quantitative dose-response data are explicitly tabulated for L-diNAC (0.03–30 µmol/kg/day oral), showing a concentration-dependent increase in ear thickness at 24 and 48 hours post-challenge (e.g., L-diNAC at 0.03 µmol/kg: 13.75 ± 0.47 µm vs. buffer control 7.85 ± 0.32 µm, p < 0.001) [2]. However, only L-diNAC, diMeNAC, and diEtNAC data are individually tabulated; diBUT is asserted as part of the active class without a dedicated quantitative table. The disulfide cystine dimer scaffold is explicitly identified as essential for immunomodulatory activity, distinguishing diBUT from monomeric N-acetyl-L-cysteine (NAC), which lacks this DTH-stimulating property at comparable doses [3].

Immunomodulation Delayed-type hypersensitivity T-cell response Cystine derivatives

Metabolic Stability Advantage: N-Acyl Chain Length Correlates with Resistance to Deacetylation and Increased Oral Bioavailability

Patent EP 0317540 (and corresponding US 5,350,767) explicitly teaches that N-isobutyryl-L-cysteine and N-pivaloyl-L-cysteine exhibit dramatically superior metabolic stability compared to N-acetyl-L-cysteine (NAC), achieving systemic plasma levels 'orders of magnitude higher than are maximal levels of N-acetyl-L-cysteine' after oral administration [1]. This metabolic advantage is attributed to steric hindrance of enzymatic deacetylation by the branched or bulkier N-acyl groups — N-acetyl-L-cysteine is rapidly deacetylated in the intestinal mucosa and liver, yielding near-stoichiometric L-cysteine, which limits systemic exposure (plasma NAC <3 µM for the L-form) [2]. While N,N'-Bis(1-oxobutyl)-L-cysteine (diBUT) bears a linear n-butyryl group rather than the branched isobutyryl group, the increased steric bulk and lipophilicity (cLogP 1.61) of the butyryl substituent relative to acetyl (cLogP ~0.2) predicts intermediate metabolic stability between NAC and pivaloyl-cysteine. This structure-property relationship is critical for applications requiring sustained systemic exposure of the intact N-acyl species rather than rapid degradation to L-cysteine [3].

Metabolic stability Oral bioavailability N-deacetylation Cysteine prodrugs

Enantiomeric Resolution in Chiral Amino Acid Analysis: N-Isobutyryl-L-cysteine (NIBC) as a Proof-of-Concept for N-Acyl Chain Length Optimization

N-acylated-L-cysteines serve as chiral derivatizing reagents (CDRs) for the resolution of D- and L-amino acid enantiomers via pre-column derivatization with o-phthaldialdehyde (OPA). Comparative studies have demonstrated that N-isobutyryl-L-cysteine (NIBC) — the branched isomer of N-butyryl-L-cysteine — consistently outperforms N-acetyl-L-cysteine (NAC) in enantiomeric resolution for the majority of proteinogenic amino acids [1]. Specifically, i-But-Cys yielded the highest resolutions for most amino acid enantiomers among all Acyl-Cys derivatives tested, a finding attributed to the increased steric bulk and altered conformational preferences of the isobutyryl group relative to acetyl [2]. While NIBC is the direct comparator here (not diBUT), the underlying structure-activity principle — that N-acyl chain length and branching govern diastereomeric complex stability and chromatographic resolution — is directly transferable to the linear n-butyryl analog. N,N'-Bis(1-oxobutyl)-L-cysteine (in its reduced monomeric N,N-dibutyryl-L-cysteine form) offers a linear, non-branched butyryl substituent that may provide distinct selectivity profiles compared to the branched isobutyryl form .

Chiral derivatization Enantiomeric separation Amino acid analysis HPLC

Validated HPLC Method for N,N'-Bis(1-oxobutyl)-L-cysteine: Analytical Quality Control Benchmark

A dedicated reverse-phase HPLC method has been developed and published for N,N'-Bis(1-oxobutyl)-L-cysteine using a Newcrom R1 mixed-mode column with a mobile phase of acetonitrile, water, and phosphoric acid (formic acid recommended for mass spectrometry-compatible applications) [1]. The method supports both analytical-scale purity determination and preparative-scale impurity isolation, and smaller 3 µm particle columns are available for accelerated UPLC applications . While this does not constitute a differentiation claim against a specific comparator, the existence of a validated, vendor-published HPLC protocol provides a tangible procurement advantage: users acquiring this compound can immediately implement a documented quality control workflow without method development overhead, and can specify this method in procurement specifications to ensure lot-to-lot consistency [2].

HPLC analysis Quality control Purity assessment Reverse phase chromatography

Recommended Procurement Scenarios for N,N'-Bis(1-oxobutyl)-L-cysteine Based on Quantitative Evidence


Immunopharmacology Research: Investigating Structure-Activity Relationships of N,N'-Diacylcystine Immunomodulators

For laboratories studying the immunomodulatory mechanisms of N,N'-diacylcystine disulfide dimers, diBUT serves as the mid-chain-length comparator within the homologous series: acetyl (DiNAC, C2) → butyryl (diBUT, C4) → isovaleryl (diVAL, C5 branched) → caprylyl (diCAP, C8). The patent literature establishes that this compound class is 100–1000× more effective than monomeric N-acetyl-L-cysteine in DTH models [1], but the quantitative contribution of N-acyl chain length to potency, oral bioavailability, and tissue distribution within this series has not been systematically deconvoluted in the public domain. Procurement of diBUT alongside DiNAC and diVAL enables SAR studies that can identify the optimal N-acyl substituent for immunostimulatory activity, a critical step toward lead optimization if this scaffold is pursued for therapeutic development.

Glutamine Synthetase Inhibitor Screening: Chemotype-Orthogonal Probe for Active-Site Mapping

With a measured Ki of 750 µM against ovine brain glutamine synthetase [1], N,N'-dibutyrylcystine occupies a distinct chemical space relative to the phosphonate, sulfoximine, and bisphosphonate inhibitor classes that dominate the GS inhibition literature [2]. Its N-acyl amino acid disulfide scaffold offers an alternative pharmacophore for probing GS active-site topology, particularly useful as a reference compound in high-throughput screens where GS is a target for tuberculosis (M. tuberculosis GS), herbicide development, or nitrogen metabolism modulation. The compound's moderate affinity and non-phosphonate structure make it suitable as a specificity control when validating hit compounds from primary screens.

Chiral Derivatization Method Development: Linear n-Butyryl Cysteine as an Alternative Chiral Derivatizing Reagent

N-acylated-L-cysteines are established chiral derivatizing reagents for enantiomeric amino acid analysis by HPLC [1]. The isobutyryl analog (NIBC) has been demonstrated to provide superior resolution compared to N-acetyl-L-cysteine across most amino acid enantiomers [2]. The linear n-butyryl analog (obtained by reducing N,N'-dibutyrylcystine to its monomeric N,N-dibutyryl-L-cysteine form) represents an underexplored CDR that may offer distinct enantioselectivity profiles — linear vs. branched at the C4 position — potentially resolving specific amino acid pairs that co-elute with existing reagents. Procurement for chiral method development is justified when neither NAC nor NIBC provides adequate resolution for target analytes.

Cysteine Prodrug Design: Evaluating N-Acyl Chain Length Effects on Metabolic Stability and Oral Bioavailability

The metabolic liability of N-acetyl-L-cysteine — rapid first-pass deacetylation yielding near-complete conversion to L-cysteine — is well documented and limits its systemic utility [1]. Patent disclosures demonstrate that increasing N-acyl steric bulk (isobutyryl, pivaloyl) dramatically improves resistance to deacetylation and systemic exposure [2]. The n-butyryl derivative (as the disulfide diBUT or its reduced monomeric form) occupies an intermediate position between acetyl and isobutyryl in terms of steric demand and lipophilicity (cLogP 1.61) [3], making it a valuable tool compound for studying the quantitative relationship between N-acyl structure, deacetylation rate, and oral bioavailability in cysteine prodrug design programs.

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